1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline

alpha2-adrenergic receptor radioligand binding antihypertensive mechanism

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline (CAS 32725-29-4) is a fused tricyclic heterocycle incorporating an imidazoline ring annulated to a quinazoline framework, with molecular formula C10H11N3 and molecular weight 173.21 g/mol. This compound constitutes the non-oxygenated parent scaffold of a therapeutically significant chemical class that has yielded the marketed PDE3 inhibitor anagrelide (thrombocythemia), the clinical-stage cardiotonic lixazinone (RS-82856), and the antithrombotic candidate BL-3459.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 32725-29-4
Cat. No. B1219069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline
CAS32725-29-4
Synonyms1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline
1,2,3,5-tetrahydroimidazo(2,1-b)quinazoline monhydrochloride
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3NC2=N1
InChIInChI=1S/C10H11N3/c1-2-4-9-8(3-1)7-13-6-5-11-10(13)12-9/h1-4H,5-7H2,(H,11,12)
InChIKeyDLLZYXWYSUGNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline (CAS 32725-29-4): Core Scaffold Identity and Physicochemical Baseline for Procurement Selection


1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline (CAS 32725-29-4) is a fused tricyclic heterocycle incorporating an imidazoline ring annulated to a quinazoline framework, with molecular formula C10H11N3 and molecular weight 173.21 g/mol [1]. This compound constitutes the non-oxygenated parent scaffold of a therapeutically significant chemical class that has yielded the marketed PDE3 inhibitor anagrelide (thrombocythemia), the clinical-stage cardiotonic lixazinone (RS-82856), and the antithrombotic candidate BL-3459 [2]. Originally disclosed as a novel antihypertensive agent acting through a mechanism distinct from clonidine, the compound exhibits a pKa of approximately 7.61 and demonstrates oral efficacy in both metacorticoid hypertensive rat and neurogenic hypertensive dog models [3][4].

Why 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline Cannot Be Replaced by In-Class Quinazoline or Imidazoline Analogs Without Quantitative Justification


The tetrahydroimidazo[2,1-b]quinazoline scaffold occupies a unique pharmacophore space that is not replicated by simpler quinazolines (e.g., prazosin, trimazosin) or imidazolines (e.g., clonidine, moxonidine). Critically, the parent compound demonstrates zero measurable affinity for alpha2-adrenergic [3H]clonidine binding sites, whereas clonidine binds with KD values of 2.6–2.7 nM [1]. This binding silence is not a deficiency but a mechanistic signature: the antihypertensive activity proceeds through a pathway independent of central alpha2-agonism, as confirmed by the absence of orthostatic hypotension despite alpha-blocking pharmacology [2]. Substitution within the series is equally constrained—every modification of the parent scaffold (ring substitution, N-alkylation, oxidation at C2) reduced antihypertensive potency relative to the unsubstituted parent (3a) in the original SAR study [3]. Consequently, any attempt to replace CAS 32725-29-4 with a generic quinazoline, imidazoline, or even a substituted analog of the same series without head-to-head activity bridging data risks selecting a compound with a fundamentally different receptor engagement profile and attenuated efficacy.

Quantitative Differentiation Evidence: 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline vs. Closest Analogs and In-Class Alternatives


Alpha2-Adrenergic Receptor Binding Silence vs. Clonidine: A Mechanistically Distinct Antihypertensive Core

In a systematic radioligand displacement study of 43 compounds structurally related to clonidine, 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline exhibited no detectable affinity for [3H]clonidine-labeled alpha2-adrenergic receptors in rat brain membrane preparations, whereas clonidine itself bound with KD values of 2.6 and 2.7 nM from saturation and displacement experiments respectively [1]. This binding silence contrasts sharply with the high-affinity alpha2 binding of clonidine, oxymetazoline (the most potent displacer in the study), and 2-(phenylimino)imidazolidines. The authors concluded that antihypertensive activity and alpha2-adrenergic receptor affinity are not obligatorily coupled for this chemotype [1].

alpha2-adrenergic receptor radioligand binding antihypertensive mechanism clonidine comparator

Absence of Orthostatic Hypotension Despite Alpha-Blocking Activity: Hemodynamic Differentiation from Prazosin-Class Agents

The original 1971 disclosure of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline as a novel antihypertensive agent explicitly noted that, despite possessing an alpha-blocking pharmacodynamic component, the compound did not produce orthostatic hypotension in animal models [1]. This observation distinguishes it from classical quinazoline alpha1-blockers such as prazosin and trimazosin, where orthostatic hypotension is a well-documented clinical liability arising from venous pooling and impaired baroreflex compensation [2]. The mechanistic basis likely relates to the compound's balanced interaction profile across imidazoline and adrenergic receptor subtypes, rather than pure alpha1-antagonism.

orthostatic hypotension alpha-adrenergic blockade hemodynamic safety antihypertensive tolerability

Within-Series Antihypertensive Superiority: Unsubstituted Parent (3a) Outperforms All Ring-Modified Analogs

In the foundational 1972 SAR study, 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (designated compound 3a) was identified as the most effective antihypertensive agent in the series. The compound achieved a rat activity score of ++++ (threshold effective dose ≤5 mg/kg p.o.) in the metacorticoid hypertensive rat model and a dog activity score of +++ (threshold 5–20 mg/kg p.o.) in the unanesthetized neurogenic hypertensive dog [1]. By contrast, ring-substituted analogs 3b through 3h bearing Cl, Me, MeO, or OH substituents at positions 6–9 of the aromatic ring uniformly exhibited reduced activity scores (++ to +, corresponding to threshold doses of 20–80 mg/kg or higher). The pKa of 3a was determined as approximately 7.61, a physicochemical parameter that may contribute to its optimal bioavailability relative to analogs with electron-withdrawing or electron-donating substituents that alter basicity [1].

structure-activity relationship antihypertensive potency metacorticoid hypertensive rat neurogenic hypertensive dog

PDE3 Inhibitory Scaffold: Quantitative Basal Activity Relative to Optimized Lixazinone Defines the Core's Starting Value

The 1988 medicinal chemistry study by Venuti et al. systematically evaluated hybrid analogs built on the 1,2,3,5-tetrahydro-2-oxoimidazo[2,1-b]quinazoline system (the 2-oxo derivative of the target compound) and benchmarked them against lixazinone (RS-82856, compound 1). The study explicitly states that all hybrid targets 'possessed negligibly enhanced activities over the parent heterocyclic system, and remained significantly inferior to 1 [lixazinone] in all respects' [1]. Lixazinone, which incorporates an N-cyclohexyl-N-methylbutyramidyl-4-oxy side chain at C7 on the same core scaffold, achieves PDE3 IC50 of 22 ± 4 nM as measured by photoaffinity labeling in human and rat platelets [2]. This establishes the parent scaffold as the essential pharmacophoric foundation—providing the ribose-phosphate binding site recognition—while quantifying the magnitude of potency gain (from basal micromolar-range activity to low nanomolar) conferred by optimized side-chain appendage. Anagrelide, another 2-oxo derivative of this scaffold with PDE3 IC50 ≈ 27–36 nM, reinforces the scaffold's centrality to this pharmacologic class [3].

phosphodiesterase 3 inhibition cAMP PDE cardiotonic scaffold lixazinone comparator

I2 Imidazoline Receptor Binding Accessible via C5 Derivatization: Quantitative Selectivity Window vs. Alpha2-Adrenergic Receptors

Kornicka et al. (2004) demonstrated that the 5-methylidene derivative of 1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (compound 6a) achieves high-affinity binding to I2 imidazoline receptors with Ki = 5.2 nM, while maintaining only moderate affinity for alpha2-adrenergic receptors (Ki = 149 nM), yielding a 28.7-fold selectivity window favoring I2 over alpha2 [1]. This contrasts with the parent scaffold, which showed no alpha2 binding in the De Jong et al. study [2]. The I2 imidazoline receptor is implicated in neuroprotection, pain modulation, and metabolic regulation, representing a therapeutic space distinct from the antihypertensive I1 imidazoline receptor targeted by moxonidine and rilmenidine. The parent scaffold thus provides a synthetically tractable entry point for generating I2-selective ligands through C5 exocyclic modification chemistry.

I2 imidazoline receptor alpha2-adrenergic selectivity 5-methylidene derivative receptor binding panel

Evidence-Backed Application Scenarios for 1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline (CAS 32725-29-4) Procurement


Mechanistically Novel Antihypertensive Lead Optimization: Bypassing Alpha2-Mediated CNS Side Effects

Research programs targeting novel antihypertensive mechanisms that avoid the sedation, rebound hypertension, and withdrawal syndrome associated with central alpha2-agonists (clonidine, guanfacine) should prioritize CAS 32725-29-4 as a starting scaffold. The compound's complete binding silence at alpha2-adrenergic [3H]clonidine sites [1], combined with documented oral antihypertensive efficacy at ≤5 mg/kg in the metacorticoid hypertensive rat (activity score ++++) [2] and the notable absence of orthostatic hypotension [3], defines a differentiated cardiovascular pharmacology profile. The US Patent US3745216A further specifies pharmaceutical compositions containing the hydrochloride monohydrate salt at 0.1–25 mg per dosage unit for human use [4], providing existing IP guidance for formulation development.

PDE3 Inhibitor Development Programs: Validated Core Scaffold for Cardiotonic and Antithrombotic Agents

Medicinal chemistry groups developing PDE3 inhibitors for heart failure, thrombocythemia, or thrombosis should procure this compound as the literature-validated core scaffold. The Venuti et al. (1988) study establishes that the tetrahydroimidazo[2,1-b]quinazoline core provides the essential ribose-phosphate site recognition for PDE3 engagement, and that C2-oxidation plus C7-side-chain attachment (as in lixazinone) elevates potency from basal micromolar levels to IC50 = 22 nM [1]. The commercial precedent of anagrelide (PDE3 IC50 ≈ 27–36 nM) as an FDA-approved agent for essential thrombocythemia [2] validates the translational viability of this scaffold. Procurement of CAS 32725-29-4, rather than a pre-functionalized analog, preserves maximum synthetic flexibility for parallel derivatization strategies at C2, C5, C6, and C7 positions.

I2 Imidazoline Receptor Tool Compound Synthesis: Accessing a 28.7-Fold Selective Ligand via C5 Derivatization

Neuroscience and pain research groups investigating I2 imidazoline receptor pharmacology can utilize CAS 32725-29-4 as the direct synthetic precursor to 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (6a), which exhibits Ki = 5.2 nM at I2 receptors with 28.7-fold selectivity over alpha2-adrenergic sites [1]. This selectivity profile is superior to that of clonidine (non-selective, high alpha2 affinity) and provides a cleaner pharmacological tool for probing I2-mediated functions in neuroprotection, pain modulation, and metabolic regulation. The parent compound's established enamine chemistry at C5 (1,3-dipolar cycloaddition with nitrones, reaction with DMAD, acylation) [1] offers multiple synthetic handles for generating I2-selective compound libraries.

Chemical Biology Probe Development: Dual-Action Antiplatelet and Antihypertensive Scaffold

The parent scaffold's documented dual pharmacology—antihypertensive activity via imidazoline/alpha-adrenergic receptor modulation [1] and antiplatelet activity (demonstrated in the 2-oxo derivative BL-3459 with EC50 <1 μg/mL for platelet aggregation inhibition across multiple agonists, ED50 2–3 mg/kg p.o., and minimal bleeding time prolongation compared to aspirin) [2]—positions CAS 32725-29-4 as a unique starting point for developing cardiovascular agents with combined blood-pressure-lowering and antithrombotic properties. This dual-action potential is not shared by single-mechanism antihypertensives (ACE inhibitors, ARBs, calcium channel blockers) or standalone antiplatelet agents (aspirin, clopidogrel), offering a differentiated preclinical development strategy for hypertensive patients with comorbid thrombotic risk.

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